molecular formula C7H9F3O4 B1608949 Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate CAS No. 75631-71-9

Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate

Cat. No.: B1608949
CAS No.: 75631-71-9
M. Wt: 214.14 g/mol
InChI Key: AOMOAQGFVLCCMN-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate is a useful research compound. Its molecular formula is C7H9F3O4 and its molecular weight is 214.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is a versatile intermediate in synthesizing a wide range of trifluoromethyl heterocycles. It facilitates the creation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

  • Formation of Intermediate Compounds : Ethyl 4,4,4-trifluoro-3-oxobutanoate can react with other compounds to form intermediates, which are critical in synthesizing more complex molecules. For instance, its treatment with trialkyl phosphites, ethylenediamine, and an excess of a carboxylic acid leads to the formation of intermediates that can be aromatized to a pyrazine (Zaragoza & Gantenbein, 2017).

  • Enantioselective Synthesis : It plays a role in the enantioselective synthesis of specific compounds. For instance, its reduction by fermenting baker's yeast (Saccharomyces cerevisiae) yields enantiomerically pure ethyl trifluoro-hydroxybutanoate, which is useful in stereo-specific synthesis (Davoli et al., 1999).

  • Chemoselective Synthesis : Ethyl 4,4,4-trifluoro-3-oxobutanoate's reaction with various anilines has been systematically studied for the chemoselective synthesis of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates and N-aryl-4,4,4-trifluoro-3-oxobutyramides, leading to the formation of 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones, respectively (Berbasov & Soloshonok, 2003).

  • Multi-Component Reactions (MCRs) : This compound is used in one-pot, multi-component reactions to synthesize various derivatives, as demonstrated by the formation of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives (Li et al., 2014).

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O4/c1-3-14-6(12)4(13-2)5(11)7(8,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOAQGFVLCCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374560
Record name Ethyl 4,4,4-Trifluoro-2-methoxy-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75631-71-9
Record name Ethyl 4,4,4-Trifluoro-2-methoxy-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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